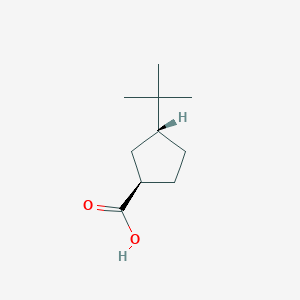![molecular formula C14H18ClNO4 B13543736 2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid](/img/structure/B13543736.png)
2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid is an organic compound with the molecular formula C14H18ClNO4. It is a derivative of propanoic acid, featuring a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a chlorophenyl group attached to the propanoic acid backbone. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The chlorophenyl group is introduced through a substitution reaction involving the corresponding chlorobenzene derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Reagents like trifluoroacetic acid or hydrochloric acid in methanol are used for Boc deprotection.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The major product is the free amine derivative of the compound.
Applications De Recherche Scientifique
2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme inhibition and receptor binding .
Comparaison Avec Des Composés Similaires
- **(S)-2-[(Tert-butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid
- **(S)-3-Amino-2-(tert-butoxycarbonyl)aminopropanoic acid
Uniqueness: 2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specific peptides and other organic compounds where the chlorophenyl group plays a crucial role in the desired biological activity .
Propriétés
Formule moléculaire |
C14H18ClNO4 |
|---|---|
Poids moléculaire |
299.75 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18ClNO4/c1-13(2,3)20-12(19)16-14(4,11(17)18)9-5-7-10(15)8-6-9/h5-8H,1-4H3,(H,16,19)(H,17,18) |
Clé InChI |
KRQDYFCBRKUYJY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C)(C1=CC=C(C=C1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


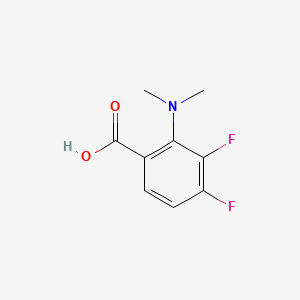


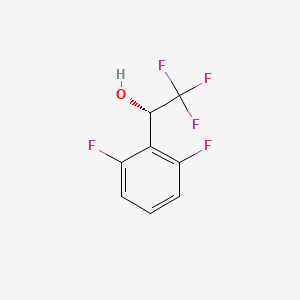

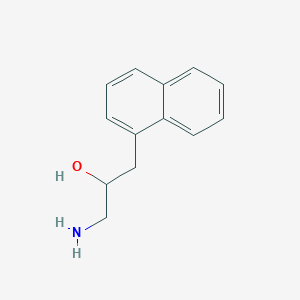

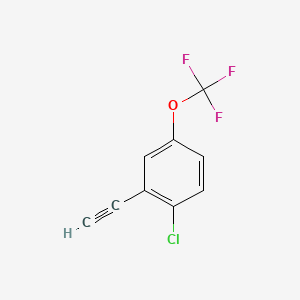
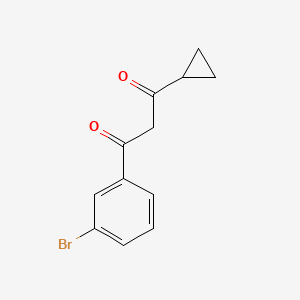

![Tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13543722.png)


